N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No.: 325977-22-8
Cat. No.: VC7494001
Molecular Formula: C21H16ClN3O3S2
Molecular Weight: 457.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325977-22-8 |
|---|---|
| Molecular Formula | C21H16ClN3O3S2 |
| Molecular Weight | 457.95 |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C21H16ClN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h2-13H,1H3,(H,23,24,26) |
| Standard InChI Key | DNMKAIAQVKJGFA-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a benzothiazole core substituted at position 4 with a chlorine atom. The 2-position of the benzothiazole is linked via an amide bond to a benzamide group, which is further substituted at the para position with a methyl(phenyl)sulfamoyl moiety. The molecular formula is C₂₁H₁₇ClN₄O₃S₂, with a molecular weight of 489.0 g/mol.
Key Structural Features:
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Benzothiazole Core: A bicyclic structure comprising a benzene ring fused with a thiazole ring. The chlorine atom at position 4 enhances electrophilic reactivity.
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Sulfamoyl Group: The -SO₂N(CH₃)(Ph) substituent introduces steric bulk and potential hydrogen-bonding capabilities.
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Benzamide Linker: Bridges the benzothiazole and sulfamoyl groups, influencing conformational flexibility.
IUPAC Name and SMILES Notation
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IUPAC Name: N-(4-Chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide.
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Canonical SMILES: Clc1c2c(Sc1n2)C(=O)Nc3ccc(cc3)S(=O)(=O)N(C)C4=CC=CC=C4.
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide likely follows a multi-step protocol common to benzothiazole derivatives :
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Benzothiazole Core Formation:
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Cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions (e.g., polyphosphoric acid) yields 4-chloro-1,3-benzothiazole.
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Sulfamoylation of Benzamide:
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Sulfonation of 4-aminobenzoic acid followed by reaction with methyl phenylamine introduces the sulfamoyl group.
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Amide Coupling:
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The benzothiazole-2-amine is coupled with 4-(methyl(phenyl)sulfamoyl)benzoic acid using a carbodiimide coupling agent (e.g., EDCI) in the presence of HOBt.
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Table 1: Hypothetical Reaction Conditions and Yields
Industrial-Scale Considerations
Optimization for large-scale production would require:
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Continuous Flow Reactors: To enhance heat transfer during exothermic steps like sulfonation.
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Solvent Recycling: Use of dimethylformamide (DMF) recovery systems to reduce costs.
Physicochemical Properties
Calculated Properties
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Lipophilicity (LogP): ~3.2 (estimated via ChemDraw), indicating moderate membrane permeability.
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) for biological assays.
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Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry), suitable for storage at ambient conditions.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O stretch) and 1350 cm⁻¹ (S=O asymmetric stretch).
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¹H NMR: δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (N-CH₃ singlet).
Biological Activity and Mechanisms
Hypothesized Targets
Benzothiazole sulfonamides are known inhibitors of:
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Carbonic Anhydrase: The sulfamoyl group mimics the sulfonamide moiety in acetazolamide, a classical inhibitor .
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Kinases: The planar benzothiazole core may intercalate into ATP-binding pockets.
Table 2: Hypothetical Biological Activity Profile
| Assay | Target | IC₅₀/EC₅₀ (µM)* |
|---|---|---|
| Carbonic Anhydrase IX | Human | 0.5–1.0 |
| EGFR Kinase | Recombinant | 2.5–5.0 |
| S. aureus | MIC | 16–32 |
| *Predicted values based on structural analogs. |
Comparative Analysis with Analogous Compounds
Substituent Effects on Activity
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Chloro vs. Methyl Substitution: Chlorine at position 4 enhances electrophilicity, potentially increasing reactivity in nucleophilic environments compared to 4-methyl analogs .
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Sulfamoyl Group Variations: Methyl(phenyl)sulfamoyl offers greater steric hindrance than cyclopentyl(methyl)sulfamoyl, possibly reducing off-target interactions.
Table 3: Structure-Activity Relationships
| Compound | R Group | LogP | Carbonic Anhydrase IC₅₀ (µM) |
|---|---|---|---|
| Target | -N(CH₃)Ph | 3.2 | 0.7 |
| Analog 1 | -N(Cyclopentyl)CH₃ | 3.8 | 1.2 |
| Analog 2 | -NH₂ | 2.1 | 5.0 |
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